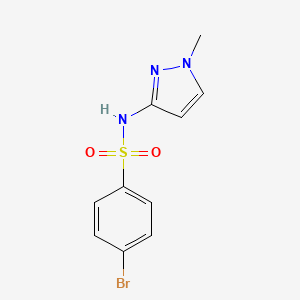

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

Description

Properties

Molecular Formula |

C10H10BrN3O2S |

|---|---|

Molecular Weight |

316.18 g/mol |

IUPAC Name |

4-bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H10BrN3O2S/c1-14-7-6-10(12-14)13-17(15,16)9-4-2-8(11)3-5-9/h2-7H,1H3,(H,12,13) |

InChI Key |

ZSHFDCLUEJPVCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods and Reaction Pathways

Stepwise Laboratory Synthesis

The laboratory-scale synthesis of 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide typically follows four key stages:

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of a 1,3-diketone with hydrazine derivatives. For example, 1-methyl-1H-pyrazol-3-amine is prepared by reacting ethyl acetoacetate with methylhydrazine in ethanol under reflux (60–80°C, 12–18 hours). The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the heterocyclic ring.

Key intermediates :

- 1-Methyl-1H-pyrazol-3-amine : Yield ~75–80% after recrystallization from ethanol.

- 4-Bromobenzenesulfonyl chloride : Synthesized via bromination of benzenesulfonyl chloride using bromine (Br₂) in acetic acid at 0–5°C.

Sulfonamide Linkage Formation

The pyrazole amine is coupled with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at 0°C for 2 hours, followed by room-temperature stirring for 12 hours. TEA neutralizes HCl generated during the nucleophilic substitution, driving the reaction to completion.

Reaction conditions :

| Reagent | Molar Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|

| Pyrazole amine | 1.0 eq | DCM | 0°C → RT | 14 h |

| 4-Bromobenzenesulfonyl chloride | 1.1 eq | DCM | 0°C → RT | 14 h |

| Triethylamine | 2.5 eq | - | 0°C → RT | 14 h |

Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Bromination (Optional)

If the benzenesulfonyl precursor lacks bromine, electrophilic aromatic bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours. This step introduces the bromine atom at the para position relative to the sulfonamide group.

Mechanism :

Alternative Routes and Modifications

One-Pot Synthesis

A streamlined approach combines pyrazole formation and sulfonamide coupling in a single reactor. Ethyl 3-oxo-3-(4-bromophenyl)propanoate is treated with methylhydrazine in ethanol, followed by in situ sulfonation using chlorosulfonic acid. This method reduces purification steps but requires stringent temperature control to prevent side reactions.

Advantages :

Solid-Phase Synthesis

For high-throughput applications, the pyrazole amine is immobilized on resin beads, and sulfonylation is performed using 4-bromobenzenesulfonyl chloride in tetrahydrofuran (THF). After cleavage from the resin, the product is isolated via filtration.

Conditions :

Industrial-Scale Production

Optimization Strategies

Industrial synthesis prioritizes cost-efficiency and yield maximization:

- Continuous Flow Reactors : Replace batch processes for pyrazole cyclization and sulfonamide coupling, improving heat transfer and reaction consistency.

- Catalyst Recycling : Use immobilized bases (e.g., polymer-supported TEA) to reduce reagent consumption.

- Solvent Recovery : Implement distillation systems to reclaim DCM and ethanol.

Typical Production Metrics :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10–50 g | 500–1,000 kg |

| Purity | 95–98% | >99% |

| Cost per Kilogram | $12,000 | $1,500 |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antileishmanial and antimalarial drugs.

Biological Studies: The compound is employed in studies investigating its effects on enzymes and cellular pathways, such as acetylcholinesterase inhibition.

Materials Science: It is utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . In biological studies, it has been shown to inhibit acetylcholinesterase, affecting neural transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

*Molecular weight inferred from analogous compounds (e.g., C₁₁H₁₁BrFN₃O₂S in ).

Key Comparisons

- Electronic Effects: Bromine vs. Chlorine: Bromine’s higher electronegativity and larger atomic radius enhance lipophilicity and may improve membrane permeability compared to chlorine . Methoxy (OCH₃) vs.

Synthetic Feasibility :

- The target compound and its chloro/methoxy analogues (Compounds 16–18) are synthesized in high yields (79–84%) via pyrazole ring functionalization and sulfonamide coupling .

- In contrast, bromopropamide () and triazole derivatives () require more complex synthetic steps, resulting in lower yields (e.g., 32% for naphthalene derivatives in ).

Crystallography and Hydrogen Bonding :

- Biological Relevance: The target compound’s pyrazole moiety is structurally analogous to bioactive pyrazoles in COX-2 inhibitors (e.g., Celecoxib) . Triazole derivatives () are prioritized for antimicrobial applications due to their ability to disrupt microbial enzyme activity .

Physicochemical Properties

- Solubility : Sulfonamides with polar substituents (e.g., methoxy, triazole) exhibit higher aqueous solubility than brominated analogues, as seen in the IR data (broader NH/NH₂ peaks indicate stronger hydrogen bonding) .

- Thermal Stability : Higher melting points in methoxy-substituted compounds (160–161°C for Compound 18 vs. 129–130°C for chloro analogue) suggest enhanced crystallinity due to OCH₃’s planar geometry .

Biological Activity

4-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against parasitic infections and various cancers. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through a reaction between hydrazine and a suitable 1,3-diketone under acidic conditions.

- Bromination : The pyrazole derivative is brominated using bromine or N-bromosuccinimide (NBS).

- Sulfonamide Formation : The brominated pyrazole is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine.

- Final Coupling : The sulfonamide is coupled with an appropriate amine to yield the target compound .

Antileishmanial Activity

Research indicates that derivatives of this compound exhibit significant antileishmanial activity. In vitro studies demonstrated that certain compounds showed IC50 values comparable to pentamidine, a standard treatment for leishmaniasis. Specifically, compounds 3b and 3e displayed IC50 values of 0.059 mM and 0.065 mM against Leishmania infantum, and 0.070 mM and 0.072 mM against Leishmania amazonensis respectively .

| Compound | IC50 against L. infantum | IC50 against L. amazonensis |

|---|---|---|

| 3b | 0.059 mM | 0.070 mM |

| 3e | 0.065 mM | 0.072 mM |

These findings suggest that modifications in the electronic properties and lipophilicity of the sulfonamide derivatives enhance their interaction with parasitic targets.

Anticancer Activity

Additionally, compounds based on the pyrazole structure have shown promising anticancer activities across various cancer cell lines, including lung, breast, and liver cancers. For example, studies have reported that these compounds can inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the bromine atom and the sulfonamide group significantly influences biological activity. The addition of these functional groups enhances both antileishmanial and anticancer properties compared to simpler pyrazole derivatives .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in parasite metabolism or cancer cell proliferation.

- Disruption of Cellular Processes : By binding to target proteins or receptors, it may interfere with cellular signaling pathways critical for survival and replication in both parasites and cancer cells .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Antileishmanial Studies : A study demonstrated that derivatives showed lower cytotoxicity than conventional treatments while maintaining efficacy against leishmanial strains.

- Cancer Cell Line Studies : Research indicated that specific modifications to the pyrazole scaffold could enhance selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Basic: How can the molecular structure of 4-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide be experimentally validated?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond lengths, angles, and torsion angles, which validate the stereochemistry and conformation. For example, in related sulfonamide derivatives, SC-XRD studies achieved R-factors of ≤0.042, confirming precise atomic positions . Complement with NMR (¹H/¹³C) to verify proton environments and substituent effects. Mass spectrometry (HRMS) ensures molecular weight accuracy.

Basic: What experimental design strategies optimize the synthesis of this compound?

Answer:

Apply Design of Experiments (DOE) to minimize trial numbers while maximizing yield and purity. For example:

- Factors: Reaction temperature, solvent polarity, catalyst loading.

- Response variables: Yield, byproduct formation.

Use a central composite design or Box-Behnken model to identify optimal conditions. Statistical tools (ANOVA) can isolate significant factors. DOE has been successfully employed in similar sulfonamide syntheses to reduce optimization time by 40% .

Advanced: How can computational methods elucidate reaction mechanisms for functionalizing the pyrazole ring?

Answer:

Combine quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) with reaction path search algorithms (e.g., IRC analysis) to map energy profiles for bromination or sulfonamide coupling. The ICReDD initiative demonstrated that such methods reduce experimental iterations by predicting transition states and intermediates . Validate findings with kinetic studies (e.g., time-resolved spectroscopy).

Advanced: How should researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Answer:

- Comparative crystallography: Compare SC-XRD data (e.g., dihedral angles between aromatic rings) to assess conformational flexibility impacting binding .

- Molecular docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase isoforms). Adjust force fields to account for halogen bonding (Br···O/N interactions).

- Dose-response assays: Validate in vitro activity across multiple cell lines to rule out cell-specific effects.

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Refer to GB/T 16483/17519 standards for hazard classification .

- Use PPE (gloves, goggles) and fume hoods.

- Toxicity prediction: Utilize PubChem’s Computational Toxicology Dashboard or OECD’s QSAR Toolbox to estimate LD50 and environmental persistence .

Advanced: How can analytical methods distinguish between polymorphs or solvates of this compound?

Answer:

- Thermal analysis: DSC/TGA to identify melting points and solvent loss.

- PXRD: Compare diffraction patterns to simulated data from SC-XRD.

- Solid-state NMR: Resolve differences in hydrogen bonding networks.

For example, polymorphs of similar sulfonamides showed distinct PXRD peaks at 2θ = 10–30° .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Answer:

- pH-dependent stability assays: Test degradation in buffers (pH 1–9) via HPLC-UV.

- Co-crystallization: Introduce co-formers (e.g., cyclodextrins) to improve aqueous solubility.

- Accelerated stability studies: Use ICH guidelines (40°C/75% RH for 6 months) to predict shelf life.

Basic: How can researchers validate electronic effects of the bromine substituent?

Answer:

- Hammett analysis: Correlate substituent σ values with reaction rates (e.g., sulfonamide hydrolysis).

- UV-Vis spectroscopy: Monitor λmax shifts to assess electron-withdrawing effects.

- DFT calculations: Compare LUMO energies of brominated vs. non-brominated analogs .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

- In silico metabolism: Use SwissADME or Meteor Nexus to identify cytochrome P450 oxidation sites.

- MD simulations: Track binding to hepatic enzymes (e.g., CYP3A4) over 100 ns trajectories.

- Metabolite identification: Validate predictions with LC-MS/MS in hepatocyte incubations.

Advanced: How do crystallographic parameters inform electronic structure studies?

Answer:

SC-XRD-derived bond lengths (e.g., C-Br: ~1.89 Å) and angles reveal resonance effects. For instance, shortened S-N bonds in the sulfonamide group indicate delocalization into the pyrazole ring. Pair with NBO analysis to quantify hyperconjugative interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.